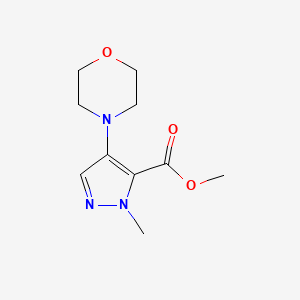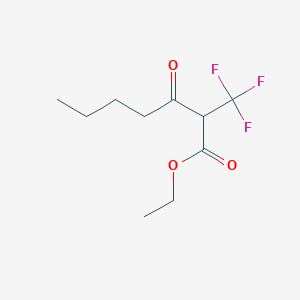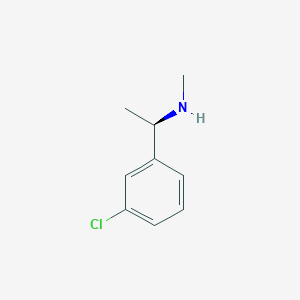![molecular formula C13H18BNO3S B13045689 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one: is a complex organic compound that features a boronic ester group and a thienopyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves the formation of the boronic ester group through a reaction between a boronic acid or boronate ester and a suitable thienopyridine precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the boronic ester group. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can target the thienopyridine core, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, palladium catalysts.
Major Products:
Oxidation: Formation of boronic acids or boronate esters.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its boronic ester group can interact with biological targets, making it a candidate for drug development .
Medicine: The compound’s unique structure allows it to be investigated for therapeutic applications, including as an anticancer or antimicrobial agent. Its ability to form stable complexes with biomolecules is of particular interest .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and electronic devices. Its boronic ester group can facilitate the formation of cross-linked networks, enhancing the properties of materials .
作用机制
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways. The thienopyridine core can interact with various enzymes and receptors, influencing cellular processes .
相似化合物的比较
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine atom, which can enhance its reactivity and biological activity compared to the thienopyridine derivative .
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains two boronic ester groups, making it more suitable for applications requiring multiple reactive sites .
- 2-Methoxypyridine-5-boronic acid pinacol ester: The presence of a methoxy group can influence the compound’s solubility and reactivity, offering different advantages in synthetic applications .
属性
分子式 |
C13H18BNO3S |
|---|---|
分子量 |
279.2 g/mol |
IUPAC 名称 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H18BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-15-11(8)16/h7H,5-6H2,1-4H3,(H,15,16) |
InChI 键 |
AMDPUEXIQPQDME-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


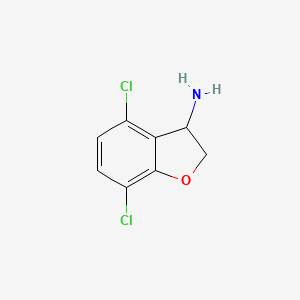


![(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13045636.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)

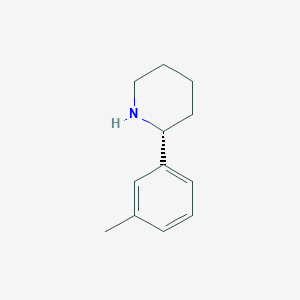

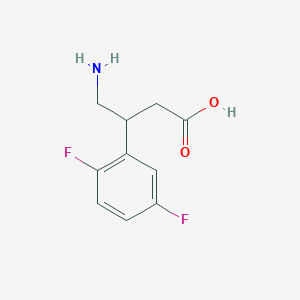
![(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)

